Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate
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Overview
Description
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate is a complex organic compound with a unique structure that includes an allyl group, a tert-butoxycarbonyl-protected amine, and a trifluoromethyl group attached to a but-3-ynoate backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate typically involves multiple steps. One common method starts with the preparation of the allyl amine derivative, which is then protected with a tert-butoxycarbonyl (Boc) group. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, and the final step involves the formation of the but-3-ynoate ester through esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the allyl and Boc-protected amine groups can participate in various chemical reactions, facilitating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar Boc-protected amine group but differs in its overall structure and reactivity.
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate: Similar in structure but with a different carbon chain length, affecting its chemical properties.
Uniqueness
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)but-3-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4/c1-7-9-18(11(20)22-12(3,4)5)13(8-2,10(19)21-6)14(15,16)17/h2,7H,1,9H2,3-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVJQWVNVOQLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)C(C#C)(C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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